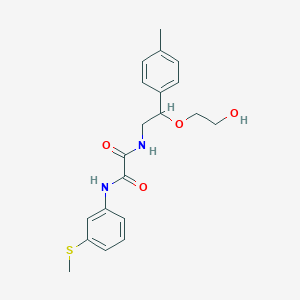

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-6-8-15(9-7-14)18(26-11-10-23)13-21-19(24)20(25)22-16-4-3-5-17(12-16)27-2/h3-9,12,18,23H,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGMTKNWFXVZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic route may include the following steps:

Formation of the oxalamide core: This step involves the reaction of oxalyl chloride with suitable amines to form the oxalamide backbone.

Introduction of hydroxyethoxy and p-tolyl groups: This step involves the reaction of the oxalamide intermediate with 2-(2-hydroxyethoxy)ethyl chloride and p-tolyl magnesium bromide.

Introduction of the methylthio group: This step involves the reaction of the intermediate with 3-(methylthio)phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxalamide to amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in material synthesis and catalysis, contributing to the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can be compared with other similar compounds, such as:

- N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide

- N,N’-Bis(2-hydroxyethyl)oxamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications

Biological Activity

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound with a complex structure that indicates potential biological activity. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula : C21H26N2O4

- Molecular Weight : 370.449 g/mol

- CAS Number : 1788833-85-1

The structure features an oxalamide core, hydroxyethoxy, p-tolyl, and methylthio groups, which contribute to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the oxalamide backbone : Reaction of oxalyl chloride with suitable amines.

- Introduction of hydroxyethoxy and p-tolyl groups : Reaction with 2-(2-hydroxyethoxy)ethyl chloride and p-tolyl magnesium bromide.

- Addition of the methylthio group : Reaction with 3-(methylthio)phenyl isocyanate.

These synthetic routes are crucial for producing the compound in a laboratory setting .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to various receptors, modulating cellular responses.

- Signal Transduction Modulation : It may influence signal transduction pathways, affecting cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that compounds with similar structures can induce antiproliferative effects in cancer cells. For example, oxalamides have been noted for their ability to inhibit topoisomerase II, a key enzyme in DNA replication .

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects. Studies involving related compounds suggest that they can reduce pro-inflammatory cytokine production and nitric oxide (NO) levels in stimulated macrophages .

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces antiproliferative effects | |

| Anti-inflammatory | Reduces NO production and cytokine release | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

- Cancer Cell Lines : A study on similar oxalamides demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit comparable effects.

- Inflammation Models : In experiments using RAW264.7 macrophages, compounds structurally related to this oxalamide showed a marked reduction in inflammatory markers when treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can molecular dynamics (MD) simulations predict binding modes with ambiguous targets?

- Workflow :

- Docking : Use AutoDock Vina to screen against homology models of suspected targets (e.g., kinases, GPCRs) .

- MD Simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess binding stability (RMSD < 2Å) and hotspot residues .

- Free Energy Calculations (MM/PBSA) : Quantify binding affinities and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.